4-methoxy-N-octylaniline;hydrochloride
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Overview
Description
4-methoxy-N-octylaniline;hydrochloride is an organic compound with the molecular formula C15H25NO·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with an octyl group and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-octylaniline;hydrochloride typically involves the alkylation of 4-methoxyaniline with an octyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or acetone. The reaction mixture is heated to reflux to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-methoxy-N-octylaniline. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-octylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-octylaniline from nitro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-N-octylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-octylaniline;hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and octyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-methoxyaniline: Lacks the octyl group, making it less lipophilic.
4-n-octylaniline: Lacks the methoxy group, affecting its reactivity and potential biological activity.
4-methoxy-N-isopropylaniline: Contains a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-methoxy-N-octylaniline;hydrochloride is unique due to the presence of both the methoxy and octyl groups, which confer distinct physical, chemical, and biological properties
Properties
CAS No. |
66546-75-6 |
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Molecular Formula |
C15H26ClNO |
Molecular Weight |
271.82 g/mol |
IUPAC Name |
4-methoxy-N-octylaniline;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14;/h9-12,16H,3-8,13H2,1-2H3;1H |
InChI Key |
DFGAGCAJOQXSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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